An In-Depth Technical Guide to 3-Ethoxyphenylacetonitrile: An Analysis of Available Data
An In-Depth Technical Guide to 3-Ethoxyphenylacetonitrile: An Analysis of Available Data
For the Attention of Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist tasked with creating an in-depth technical guide on 3-Ethoxyphenylacetonitrile (CAS No. 74205-55-3), a thorough investigation of publicly accessible scientific literature, patents, and chemical databases has been conducted. The objective was to synthesize this data into a comprehensive guide covering its chemical structure, synthesis, characterization, reactivity, and applications, in line with the principles of scientific integrity and authoritative grounding.
This document outlines the available information and transparently addresses the data gaps that prevent the creation of a complete technical guide as per the requested core requirements.
Part 1: Chemical Identity and Structure
3-Ethoxyphenylacetonitrile, also known as 2-(3-ethoxyphenyl)acetonitrile or 3-ethoxybenzyl cyanide, is an aromatic nitrile.[1][2] Its fundamental chemical information is summarized below.
Physicochemical Properties
While basic identifiers are known, detailed experimental data on physical properties are not consistently published in citable literature. The information available from chemical supplier databases is often limited.
| Property | Value | Source(s) |
| CAS Number | 74205-55-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| SMILES | N#CCC1=CC=CC(OCC)=C1 | Inferred |
| Boiling Point | No Data Available | N/A |
| Density | No Data Available | N/A |
| Refractive Index | No Data Available | N/A |
Chemical Structure Diagram
The structure consists of a benzene ring substituted at the meta-position with an ethoxy (-OCH₂CH₃) group and a cyanomethyl (-CH₂CN) group.
Caption: Chemical structure of 3-Ethoxyphenylacetonitrile.
Part 2: Synthesis and Purification - A Postulated Approach
Crucial Caveat: No specific, peer-reviewed synthesis protocol for 3-Ethoxyphenylacetonitrile could be located. However, based on established chemical principles and published methods for analogous compounds like benzyl cyanide and its derivatives, a viable synthetic route can be postulated. The most logical approach is the Kolbe nitrile synthesis , which involves the nucleophilic substitution of a benzyl halide with an alkali metal cyanide.[3][4]
A general patent for the preparation of phenylacetonitriles describes reacting a benzyl halide with an alkali metal cyanide in a water-immiscible solvent with a phase-transfer catalyst.[5] This method is robust for various substituted benzyl halides.
Postulated Synthesis Workflow
The synthesis would logically proceed from 3-ethoxybenzyl chloride (or bromide) and sodium cyanide.
Caption: Postulated workflow for the synthesis of 3-Ethoxyphenylacetonitrile.
Rationale Behind Experimental Choices (Based on Analogs)
-
Reaction Type: The reaction between a primary benzyl halide and a cyanide salt is a classic Sₙ2 nucleophilic substitution. The cyanide ion (CN⁻) acts as the nucleophile, displacing the halide from the benzylic carbon.
-
Solvent System: A polar protic solvent mixture like ethanol/water or acetone/water is commonly used.[3] This system is effective at dissolving both the organic substrate and the inorganic cyanide salt to facilitate the reaction.
-
Heat: Heating the reaction mixture to reflux is typically necessary to provide the activation energy required for the substitution to proceed at a reasonable rate.
-
Purification: After an aqueous workup to remove the inorganic byproduct (e.g., NaCl) and unreacted cyanide, the crude product is typically purified by vacuum distillation to separate it from non-volatile impurities and any remaining starting material.[3]
Part 3: Spectroscopic Characterization - An Predictive Analysis
Without access to published spectra, this section is predictive, based on the known chemical structure and data from analogous compounds. For a definitive analysis, experimental data is required.
¹H NMR Spectroscopy (Predicted)
In a solvent like CDCl₃, the following signals would be anticipated:
-
Triplet (~1.4 ppm, 3H): The methyl protons (-CH₃) of the ethoxy group, coupled to the adjacent methylene protons.
-
Singlet (~3.7 ppm, 2H): The benzylic methylene protons (-CH₂CN). This signal is a characteristic feature of benzyl cyanides.
-
Quartet (~4.0 ppm, 2H): The methylene protons (-OCH₂-) of the ethoxy group, coupled to the methyl protons.
-
Multiplets (6.8-7.3 ppm, 4H): The four aromatic protons on the benzene ring, exhibiting complex splitting patterns typical of a 1,3-disubstituted ring.
¹³C NMR Spectroscopy (Predicted)
-
~15 ppm: Methyl carbon of the ethoxy group.
-
~25 ppm: Benzylic methylene carbon (-CH₂CN).
-
~64 ppm: Methylene carbon of the ethoxy group (-OCH₂-).
-
~115-130 ppm: Aromatic carbons and the nitrile carbon (-C≡N). The nitrile carbon signal is typically found around 118 ppm.
-
~159 ppm: The aromatic carbon directly attached to the ethoxy group.
Infrared (IR) Spectroscopy (Predicted)
-
~2250 cm⁻¹ (sharp, medium intensity): This is a highly characteristic absorption for the C≡N (nitrile) stretch. Its presence is a key indicator of a successful synthesis.
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.
-
~2980-2850 cm⁻¹: C-H stretching from the aliphatic ethoxy and methylene groups.
-
~1600 & 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound.
-
Key Fragmentation: Loss of the nitrile group (•CN) is less common. A more prominent fragmentation pattern would likely involve cleavage at the benzylic position, potentially leading to fragments corresponding to the ethoxybenzyl cation.
Part 4: Conclusion and Path Forward
While the chemical structure of 3-Ethoxyphenylacetonitrile is well-defined, the lack of comprehensive, citable experimental data in the scientific literature prevents the construction of an authoritative technical guide. The information on synthesis, physical properties, and spectroscopic characterization remains largely predictive and is based on chemical principles and data from analogous structures.
For researchers requiring this specific compound, it is recommended to:
-
Synthesize the compound based on established protocols for similar benzyl cyanides, such as the reaction of 3-ethoxybenzyl chloride with sodium cyanide.
-
Perform a thorough characterization (NMR, IR, MS, and elemental analysis) to confirm the identity and purity of the synthesized material.
-
Conduct necessary safety and handling assessments before use, treating it with the precautions appropriate for a toxic nitrile compound.
This assessment underscores the importance of published, peer-reviewed data for ensuring scientific accuracy and reproducibility. While a complete guide cannot be provided at this time, the predictive analysis herein offers a foundational framework for any researcher venturing to synthesize and utilize this compound.
References
Due to the lack of specific literature for 3-Ethoxyphenylacetonitrile, the references below cite sources for analogous compounds and general chemical principles that inform the predictive analysis in this document.
- Source: Google Patents (US2783265A)
- Source: Google Patents (US3983151A)
- Source: Google Patents (CZ2008474A3)
- Source: Google Patents (US3983160A)
-
Title: 2-(3-ethoxyphenyl)acetonitrile Source: Pharmaffiliates URL: [Link]
-
Title: p-NITROBENZYL CYANIDE Source: Organic Syntheses Procedure URL: [Link]
-
Title: Method for synthesizing 3,4-dimethoxyphenyl acetonitrile Source: Patsnap URL: [Link]
-
Title: 2-(4-Ethoxyphenyl)acetonitrile Source: PubChem URL: [Link]
-
Title: 3-Ethoxybenzaldehyde Source: PubChem URL: [Link]
-
Title: Synthesis of a Clonitazene/Etonitazene Analog Source: Rhodium Archive URL: [Link]
- Source: Google Patents (US4143068A)
- Source: Google Patents (WO2019100786A1)
-
Title: α-PHENYLCINNAMONITRILE Source: Organic Syntheses Procedure URL: [Link]
-
Title: BENZYL CYANIDE Source: Organic Syntheses Procedure URL: [Link]
- Source: Google Patents (CN101475511B)
-
Title: Mechanism of benzyl cyanide synthesis ? Source: Sciencemadness Discussion Board URL: [Link]
-
Title: Benzyl cyanide Source: Wikipedia URL: [Link]
-
Title: m-Phenoxybenzyl cyanide Source: PubChem URL: [Link]
-
Title: The reaction of the benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives Source: YouTube URL: [Link]
-
Title: Benzyl-2,3,4,5,6-d5 cyanide Source: PubChem URL: [Link]
- Source: Google Patents (CN103351311A)
-
Title: DARK Classics in Chemical Neuroscience: Etonitazene and Related Benzimidazoles Source: ResearchGate URL: [Link]
-
Title: Che Menu Source: Scribd URL: [Link]
